molecular formula C25H17ClO7 B12200658 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate

Cat. No.: B12200658
M. Wt: 464.8 g/mol
InChI Key: YGJVGDVICIGHMC-YVNNLAQVSA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a benzofuran ring, and a methoxybenzoate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxin and benzofuran rings, followed by their coupling through a series of condensation reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of new materials, such as polymers, coatings, and electronic devices

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin and benzofuran derivatives, such as:

Uniqueness

The uniqueness of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17ClO7

Molecular Weight

464.8 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate

InChI

InChI=1S/C25H17ClO7/c1-29-18-4-2-14(3-5-18)25(28)32-19-6-7-20-21(11-19)33-22(23(20)27)10-15-8-17(26)9-16-12-30-13-31-24(15)16/h2-11H,12-13H2,1H3/b22-10-

InChI Key

YGJVGDVICIGHMC-YVNNLAQVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

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